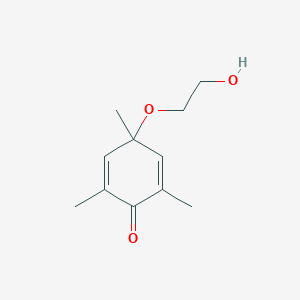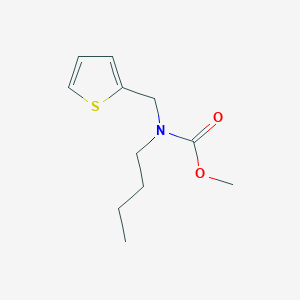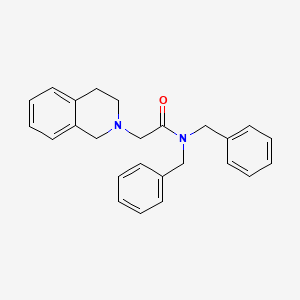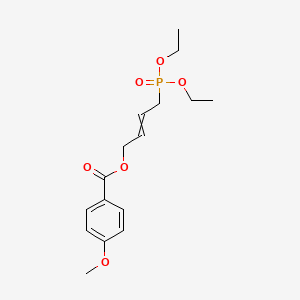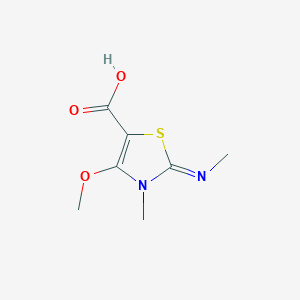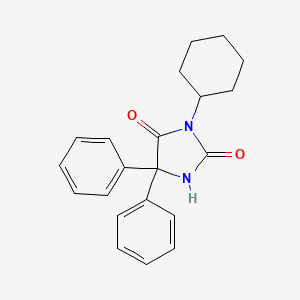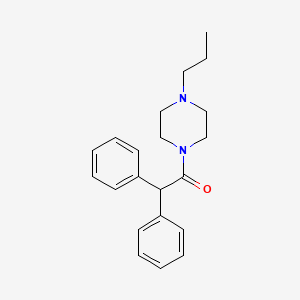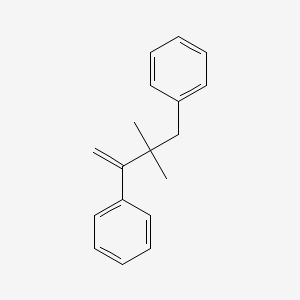
1,1'-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene is an organic compound characterized by the presence of a butene backbone with two benzene rings attached at the 1 and 1’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene typically involves the alkylation of benzene with a suitable butene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene involves its interaction with molecular targets through its functional groups. The double bond in the butene moiety can participate in various chemical reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new compounds with distinct properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,3,3-Trimethylbut-1-ene-2,4-diyl)dibenzene
- 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)diethylbenzene
Uniqueness
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
830345-45-4 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-phenylbut-3-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(17-12-8-5-9-13-17)18(2,3)14-16-10-6-4-7-11-16/h4-13H,1,14H2,2-3H3 |
Clé InChI |
QHMDFOYMSJOWLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
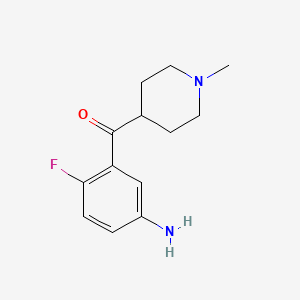
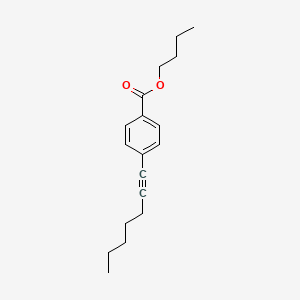


![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
